molecular formula C20H21N3O2 B2408144 N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide CAS No. 1445419-49-7

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide

Cat. No.: B2408144
CAS No.: 1445419-49-7
M. Wt: 335.407
InChI Key: RVJDDSQNUWEOKK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide is a complex organic compound that features a cyanocyclopentyl group, a pyridin-2-ylmethoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 1-cyanocyclopentane with 4-(pyridin-2-ylmethoxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.

    Cyanoacetamides: These compounds feature the cyano group and are used in various synthetic applications.

Uniqueness

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(pyridin-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-15-20(10-2-3-11-20)23-19(24)13-16-6-8-18(9-7-16)25-14-17-5-1-4-12-22-17/h1,4-9,12H,2-3,10-11,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDDSQNUWEOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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